Budesonide Impurity B
Description
Significance of Impurity Profiling in Pharmaceutical Development and Quality Assurance
Impurity profiling is the systematic process of identifying and quantifying the various impurities present in a pharmaceutical substance. veeprho.comglobalpharmatek.com This practice is of paramount importance for several reasons. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of a drug product. veeprho.comdaicelpharmastandards.com Toxic impurities can pose direct health risks to patients, while others might reduce the therapeutic effect of the API or cause the drug product to degrade over time, shortening its shelf life. globalpharmatek.comresearchgate.net
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceuticals. gmpinsiders.comeuropa.eu The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework that is widely adopted globally, with specific guidelines (Q3A, Q3B) detailing the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products. gmpinsiders.comfda.govfda.gov
Comprehensive impurity profiling is therefore not just a regulatory requirement but a fundamental aspect of good manufacturing practices (GMP). It provides crucial information for process optimization, helping manufacturers to understand and control the chemical reactions that may lead to impurity formation. globalpharmatek.com By thoroughly characterizing the impurity profile of a drug, pharmaceutical companies can ensure the consistent quality, safety, and efficacy of their products, ultimately safeguarding public health. globalpharmatek.compharmaffiliates.com
Contextualization of Budesonide (B1683875) within Glucocorticoid Chemistry and its Impurity Landscape
Budesonide is a potent synthetic corticosteroid belonging to the glucocorticoid class of steroid hormones. daicelpharmastandards.comnih.gov Its chemical structure is based on the pregnane (B1235032) steroid skeleton, characterized by a highly oxygenated pregna-1,4-diene framework. nih.gov Budesonide is used as an anti-inflammatory agent in the treatment of various conditions. daicelpharmastandards.comnih.gov
The synthesis of complex molecules like budesonide is a multi-step process that can inadvertently lead to the formation of various impurities. These can arise from starting materials, intermediates, reagents, or degradation of the final API. scirp.orgclearsynth.com The inherent complexity of glucocorticoid chemistry, with multiple chiral centers and reactive functional groups, makes the impurity landscape of budesonide particularly intricate.
The impurities associated with budesonide can be broadly categorized as process-related impurities, which are by-products of the manufacturing process, and degradation products, which form due to the decomposition of the drug substance over time. scirp.org The identification and control of these impurities are critical for ensuring the quality and safety of budesonide-containing medications.
Definition, Chemical Classification, and Nomenclature of Budesonide Impurity B
This compound is a specific, known impurity of budesonide. It is an organic impurity that is structurally related to the parent drug molecule.
Systematic IUPAC Naming Conventions and Chemical Synonyms
The systematic IUPAC name for this compound is (11β, 16α)-16,17-[(1RS)-Ethylidenebis(oxo)]-11,21-dihydroxypregna-1,4-diene-3,20-dione. symteraanalytics.com It is also known by several synonyms, including Budesonide acetaldehyde (B116499) acetal (B89532) (epimers) and Di-Norbudesonide (Mixture of Diastereomers). synzeal.comsimsonpharma.comchemicea.comallmpus.com
Regulatory Designations and Pharmacopoeial Listing (e.g., European Pharmacopoeia, United States Pharmacopeia)
This compound is recognized and listed in major pharmacopoeias, which provide the official standards for pharmaceutical substances and products.
European Pharmacopoeia (Ph. Eur.): The European Pharmacopoeia lists this compound and provides analytical methods for its control. drugfuture.comphenomenex.com
United States Pharmacopeia (USP): The United States Pharmacopeia also acknowledges this compound, although it may be referred to by its synonym, Budesonide acetaldehyde acetal (epimers). synzeal.comcymitquimica.comwindows.netuspnf.com
The inclusion of this compound in these pharmacopoeias underscores its importance as a critical quality attribute that must be monitored and controlled to ensure the safety and efficacy of budesonide drug products.
Properties
IUPAC Name |
11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-28-19-9-16-15-5-4-13-8-14(25)6-7-21(13,2)20(15)17(26)10-22(16,3)23(19,29-12)18(27)11-24/h6-8,12,15-17,19-20,24,26H,4-5,9-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XECSEFPWNHDQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Forced Degradation Studies and Analytical Method Validation for Impurity Control
Strategic Design and Execution of Forced Degradation Studies on Budesonide (B1683875) Drug Substance and Formulations
Forced degradation, or stress testing, is an essential component in the development of stability-indicating analytical methods. It provides insights into the degradation pathways of a drug substance and helps in the identification of potential degradation products that could arise during storage. For budesonide, these studies are designed to expose the drug substance and its formulations to a variety of stress conditions that are more severe than accelerated stability testing conditions. nirmauni.ac.innanobioletters.com
The primary goal is to induce degradation to a level that allows for the reliable detection and quantification of impurities, including Budesonide Impurity B, without completely degrading the parent drug. A well-designed forced degradation study for budesonide typically involves the following conditions:
Acidic and Basic Hydrolysis: Budesonide is subjected to acidic and basic conditions to evaluate its susceptibility to hydrolysis. Studies have shown that budesonide degrades significantly under alkaline conditions, while it shows very little degradation under acidic hydrolysis. nirmauni.ac.inresearchgate.net
Oxidative Degradation: Exposure to oxidative agents helps to understand the potential for oxidation of the budesonide molecule.
Thermal Degradation: The drug substance and formulation are exposed to high temperatures to assess the impact of heat on their stability. nih.govcolab.ws Thermal forced degradation has been shown to generate several impurities, including Budesonide Impurity D, 17-carboxylate, 17-ketone, and Impurity L. nih.govcolab.wsresearchgate.net
Photolytic Degradation: To determine light sensitivity, budesonide is exposed to UV and visible light. Photodegradation can lead to the formation of specific impurities, such as "Lumibudesonide," an isomeric impurity. nirmauni.ac.inscirp.orgresearchgate.net
The selection of stress conditions and their severity are based on the chemical nature of budesonide and the type of formulation. For instance, the interaction with excipients and container closure systems, such as the aerobic oxidation process induced by aluminum oxide on the inner surface of canisters, can influence the degradation profile. nih.govcolab.wsresearchgate.net
The outcomes of these studies are crucial for developing a stability-indicating method that can effectively separate this compound and other degradation products from the intact drug.
| Stress Condition | Typical Reagents/Conditions | Observed Degradation of Budesonide |
| Acid Hydrolysis | e.g., 0.1N HCl at elevated temperature | Minimal degradation observed researchgate.net |
| Base Hydrolysis | e.g., 0.1N NaOH at room temperature | Significant degradation nirmauni.ac.inresearchgate.net |
| Oxidation | e.g., 3% H₂O₂ at room temperature | Susceptible to oxidation researchgate.net |
| Thermal Degradation | e.g., 60-80°C | Formation of multiple degradation products nih.govcolab.ws |
| Photodegradation | e.g., UV light (254 nm), visible light | Formation of photodegradation products like Lumibudesonide scirp.org |
Comprehensive Method Validation Protocols for Impurity Quantification and Purity Determination
Once a suitable analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC) method, is developed, it must be rigorously validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended purpose. pharmainfo.inresearchgate.netsierrajournals.com
Specificity and Selectivity Assessment of Analytical Procedures
Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. nanobioletters.com For this compound, this means the method must be able to separate its peak from the peaks of budesonide, other known impurities, and any degradation products generated during forced degradation studies. researchgate.netsierrajournals.com Peak purity analysis using a photodiode array (PDA) detector is often employed to demonstrate that the analyte peak is spectrally homogeneous and not co-eluting with other substances. nanobioletters.com
Linearity, Range, Limit of Detection (LOD), and Limit of Quantitation (LOQ) for this compound
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.net For this compound, this is typically established by preparing a series of solutions at different concentrations and analyzing them. The results are then plotted to determine the correlation coefficient (r²), which should ideally be close to 0.999. researchgate.net The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net These values are crucial for quantifying trace amounts of this compound and are often determined based on the signal-to-noise ratio or the standard deviation of the response and the slope of the calibration curve. For instance, one study reported an LOD of 0.20936 µg/ml and an LOQ of 0.6344 µg/ml for budesonide impurities. researchgate.net Another HPLC method determined the LOD and LOQ for budesonide to be 25 ng/mL and 100 ng/mL, respectively. researchgate.net
| Validation Parameter | Typical Acceptance Criteria (as per ICH) | Example Finding for Budesonide/Impurities |
| Linearity (r²) | ≥ 0.99 | r² = 0.9997 for Budesonide nih.gov |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.06 µg/mL gimitec.com |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.19 µg/mL gimitec.com |
Accuracy, Precision, and Robustness Evaluation of Methods
Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of the analyte (this compound) spiked into a sample matrix. pharmainfo.in The acceptance criteria for recovery are usually within a range of 98-102%. For instance, accuracy studies for budesonide have shown recovery values around 100%. nanobioletters.com
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. researchgate.net The precision is expressed as the relative standard deviation (%RSD), which should be low, typically less than 2%.
Robustness: Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. pharmainfo.in This provides an indication of its reliability during normal usage. For an HPLC method, parameters such as the pH of the mobile phase, column temperature, flow rate, and mobile phase composition are intentionally varied to assess the impact on the results. pharmainfo.in
| Validation Parameter | Description | Example Finding for Budesonide/Impurities |
| Accuracy (% Recovery) | Closeness of test results to the true value. | 97.8% to 101.5% lcms.cz |
| Precision (%RSD) | Agreement between a series of measurements. | Intra-day %RSD: 0.46%, Inter-day %RSD: 0.47% sierrajournals.com |
| Robustness | Capacity to remain unaffected by small variations in method parameters. | Method remains reliable with minor changes in flow rate and mobile phase composition. pharmainfo.in |
System Suitability Testing for Routine Impurity Analysis
System suitability testing (SST) is an integral part of any analytical method and is performed before and during the analysis of samples. waters.com It ensures that the chromatographic system is performing adequately for the intended analysis. SST parameters typically include:
Tailing factor: Measures the symmetry of the peak.
Theoretical plates: Measures the efficiency of the column.
Resolution: Measures the separation between adjacent peaks.
Relative standard deviation (%RSD) of replicate injections: Measures the precision of the system.
These parameters must meet predefined acceptance criteria before any sample analysis can be considered valid. nanobioletters.comwaters.com
Impurity Profiling Strategies for Identifying and Quantifying Unknown Degradants
Impurity profiling is the process of identifying and quantifying the impurities present in a drug substance or product. nih.gov When forced degradation studies reveal unknown degradation products, a systematic approach is required for their identification and characterization.
Advanced analytical techniques are often employed for this purpose. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) such as time-of-flight (TOF) or Orbitrap, is a powerful tool for the structural elucidation of unknown impurities. nih.govcolab.ws These techniques provide accurate mass measurements, which can be used to determine the elemental composition of the impurity. Further fragmentation studies (MS/MS) can provide structural information. In some cases, preparative HPLC may be used to isolate the unknown impurity, followed by characterization using nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure. scirp.org
Regulatory Perspectives and Quality Control Considerations for Budesonide Impurity B
Adherence to International Conference on Harmonisation (ICH) Guidelines on Impurities (ICH Q3B(R2))
The International Conference on Harmonisation (ICH) provides globally recognized guidelines for the pharmaceutical industry. For impurities in new drug products, the ICH Q3B(R2) guideline is the principal document, offering a framework for the reporting, identification, and qualification of degradation products like Budesonide (B1683875) Impurity B. europa.euich.org This guideline applies to new drug products made from chemically synthesized new drug substances. europa.eu
Thresholds for Identification, Qualification, and Reporting of Degradation Products
ICH Q3B(R2) establishes thresholds based on the maximum daily dose (MDD) of the drug substance in the product. europa.eu These thresholds determine the action required for any given degradation product. gmpinsiders.com
Reporting Threshold: The level at or above which a degradation product must be reported in a registration application. gmpinsiders.com
Identification Threshold: The level at or above which a degradation product's structure must be determined. gmpinsiders.comikev.org
Qualification Threshold: The level at or above which a degradation product's biological safety must be established. slideshare.netgally.ch
The specific thresholds are detailed in the table below.
ICH Q3B(R2) Thresholds for Degradation Products in New Drug Products
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
|---|---|---|---|
| ≤ 1 g | 0.1% | 0.2% or 2 mg TDI (whichever is lower) | 0.5% or 200 µg TDI (whichever is lower) for MDD 10mg-100mg; 1.0% or 50 µg TDI (whichever is lower) for MDD <10mg |
Data sourced from multiple references. europa.eugmpinsiders.com TDI: Total Daily Intake
Any degradation product observed during stability studies that exceeds these identification thresholds must be structurally characterized unless its identification is not feasible. gally.ch Similarly, levels exceeding the qualification threshold necessitate the acquisition and evaluation of safety data. gally.ch
Principles of Analytical Method Validation (ICH Q2(R1)/Q2(R2)) in an Impurity Context
To accurately monitor and control Budesonide Impurity B, the analytical procedures used must be validated to demonstrate their suitability for the intended purpose. slideshare.netfda.gov The ICH Q2(R1) guideline outlines the validation characteristics required for analytical procedures that test for impurities. jordilabs.compharmavalidation.in
Key validation parameters for quantitative impurity tests include:
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as the main drug substance, other impurities, and excipients. slideshare.netich.org For impurity analysis, this ensures that the signal measured is unique to this compound and not affected by other substances. pharmavalidation.in
Accuracy: The closeness of the test results to the true value, often determined through recovery studies by spiking the impurity into the sample matrix at different concentrations. pharmavalidation.in For impurities, accuracy is typically assessed from the reporting level up to 120% of the specification limit. fda.gov
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (within the same lab over a short time) and intermediate precision (within-lab variations). pharmavalidation.in
Quantitation Limit (QL): The lowest amount of the analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jordilabs.com The QL must be at or below the reporting threshold.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.org For impurities, this range typically spans from the reporting level to 120% of the specified limit. fda.gov
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. jordilabs.com
Pharmacopoeial Monographs and Defined Limits for this compound (e.g., EP, USP)
Pharmacopoeias such as the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) provide official standards for drug substances and products. Their monographs often specify the acceptance criteria for known and unknown impurities.
For Budesonide, the European Pharmacopoeia has a specific limit for Impurity B. The EP monograph states that the limit for Impurity B is not more than 0.1 percent. drugfuture.com The USP monograph for Budesonide lists several related compounds and specifies their limits, though the nomenclature may differ. uspnf.comwindows.net For instance, the USP mentions Budesonide Related Compound E, G, and L. windows.net Therefore, it is essential to consult the current, specific monograph for the applicable acceptance criteria.
Pharmacopoeial Information for this compound
| Pharmacopoeia | Impurity Name | Specified Limit |
|---|---|---|
| European Pharmacopoeia (EP) | Impurity B | ≤ 0.1% |
Data sourced from reference drugfuture.com.
Implementation of Quality by Design (QbD) Principles in Analytical Method Development for Impurities
Quality by Design (QbD) is a systematic, science- and risk-based approach to development that begins with predefined objectives. etflin.comchromatographyonline.com When applied to analytical methods (Analytical QbD or AQbD), it aims to build quality and robustness into the method from the outset. celonpharma.comrjptonline.org This is particularly valuable for the development of methods to control impurities like this compound.
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This is the first step where the objectives and performance requirements of the analytical method are clearly defined. chromatographyonline.comcelonpharma.com For an impurity method, the ATP would specify the need to accurately and precisely quantify this compound at and around its specification limit.
Identifying Critical Method Attributes (CMAs) and Critical Method Variables (CMVs): CMAs are the method's performance characteristics (e.g., resolution, sensitivity, precision) that must be controlled to meet the ATP. rjptonline.org CMVs are the method parameters (e.g., mobile phase composition, column temperature, flow rate) that can affect the CMAs.
Risk Assessment and Experimental Design: A risk assessment is performed to identify which CMVs are most likely to impact the CMAs. Design of Experiments (DoE) is then used to systematically study the effects of these variables and their interactions. researchgate.net
Defining the Method Operable Design Region (MODR): Based on the experimental data, a design space or MODR is established. This is the multidimensional space of CMVs within which the method is proven to perform as intended, ensuring robustness. researchgate.net
Control Strategy and Continual Improvement: A control strategy is implemented to ensure the method consistently operates within the MODR. The method's performance is monitored over its lifecycle, allowing for continual improvement. qjmhs.com
By using AQbD, analytical methods for this compound can be developed to be more robust and less prone to failure, ensuring consistent and reliable quality control. etflin.com
Reference Standard Characterization and Traceability for this compound
An accurate quantification of this compound is critically dependent on the availability of a high-quality, well-characterized reference standard. knorspharma.compharmacy.biz A reference standard is a highly purified compound used as a benchmark for identification and quantification. pharmacy.bizpharmaffiliates.com
The characterization of a this compound reference standard involves a comprehensive data package to confirm its identity and purity. synthinkchemicals.com This typically includes:
Analytical Techniques for Reference Standard Characterization
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) | To elucidate and confirm the chemical structure. |
| Mass Spectrometry (MS) | To confirm the molecular weight and fragmentation pattern, further verifying the structure. synthinkchemicals.com |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the standard by separating it from any other impurities. synthinkchemicals.com |
| Infrared (IR) Spectroscopy | To identify functional groups and provide a characteristic fingerprint of the molecule. synthinkchemicals.com |
| Thermogravimetric Analysis (TGA) | To determine the content of water or residual solvents. synthinkchemicals.com |
Once characterized, the reference standard must have established traceability. This means its purity and identity are linked back to a primary pharmacopoeial standard (e.g., from USP or EP) or a national metrology institute standard, where available. synzeal.com This traceability is essential for ensuring consistency and comparability of results across different laboratories and manufacturing sites, which is a fundamental requirement for regulatory compliance. synthinkchemicals.comusp.org
Emerging Research Trends and Future Directions in Budesonide Impurity Analysis
Advancements in High-Throughput Analytical Technologies for Trace Impurity Detection
The detection of trace-level impurities, including Budesonide (B1683875) Impurity B, requires highly sensitive and efficient analytical methods. Traditional High-Performance Liquid Chromatography (HPLC) methods, while reliable, are often time-consuming. Recent advancements have focused on high-throughput technologies that accelerate analysis without compromising accuracy.
Detailed Research Findings:
Ultra-High-Performance Liquid Chromatography (UHPLC) has significantly reduced analysis times for glucocorticoids by using columns with smaller particle sizes, leading to faster separations and higher resolution. nih.gov When coupled with advanced mass spectrometry (MS) detectors, such as Time-of-Flight (TOF-MS) or Quadrupole Time-of-Flight (QTOF-MS), these systems provide unparalleled sensitivity and specificity. nih.govchromatographyonline.com This combination allows for the rapid screening and confident identification of impurities, even in complex matrices. chromatographyonline.com For instance, LC-MS techniques have been instrumental in building libraries of chromatographic and mass spectral data for budesonide and its related corticosteroids to aid in the identification of degradation products. nih.gov
Another emerging technology is Direct Analysis in Real Time Mass Spectrometry (DART-MS), which allows for the rapid screening of samples with minimal preparation. bruker.com This technique can analyze samples in seconds, making it ideal for high-throughput environments in pharmaceutical quality control. bruker.com
| Technology | Typical Analysis Time per Sample | Relative Sensitivity | Primary Application for Budesonide Impurity B |
|---|---|---|---|
| Conventional HPLC-UV | 20-60 minutes | Good | Routine quantification and quality control |
| UHPLC-QTOF-MS | <15 minutes | Excellent | Rapid screening, identification, and structural elucidation of trace impurities |
| DART-MS | <1 minute | Very Good | High-throughput screening of raw materials and finished products |
Application of Computational Chemistry and In Silico Modeling for Predicting Impurity Formation and Pathways
A paradigm shift in impurity management involves moving from reactive detection to proactive prediction. Computational chemistry and in silico modeling are at the forefront of this evolution, offering tools to forecast the formation of impurities like this compound before they arise.
Detailed Research Findings:
By applying computational models, researchers can simulate the degradation of the budesonide molecule under various stress conditions (e.g., heat, light, pH changes). These models can identify the most labile parts of the molecule and predict the likely structures of degradation products. This predictive power allows for the development of more robust formulations and manufacturing processes designed to minimize impurity formation.
Forced degradation studies, which are often used to identify potential impurities, can be guided and enhanced by in silico predictions. sci-hub.st For example, if modeling suggests a particular oxidative pathway is likely for budesonide, experimental stress testing can be specifically designed to investigate this route, potentially leading to the controlled generation and subsequent identification of impurities such as the 11-keto derivative or products of side-chain degradation. sci-hub.st This integration of computational and experimental work accelerates the understanding of degradation pathways and aids in the development of stability-indicating analytical methods.
| Computational Tool | Application in this compound Analysis |
|---|---|
| Forced Degradation Modeling | Predicts the likelihood of this compound forming under specific stress conditions (e.g., oxidation, hydrolysis). |
| QSAR (Quantitative Structure-Activity Relationship) | Assesses the potential toxicological risk of predicted impurities based on their chemical structure. |
| Metabolism Simulators | Predicts potential metabolic pathways of budesonide, identifying possible metabolite-related impurities. |
Integrated Strategies for Holistic Impurity Management throughout the Pharmaceutical Lifecycle
Modern impurity management extends beyond final product testing, embracing a holistic approach that spans the entire pharmaceutical lifecycle, from drug development to post-market surveillance. This integrated strategy, often aligned with Quality by Design (QbD) principles, aims to build quality and impurity control into the product and process from the very beginning.
Detailed Research Findings:
A lifecycle approach to impurity control for a substance like budesonide involves a cross-functional effort. It begins with a thorough understanding of the manufacturing process and the potential for impurities like this compound to be introduced or formed. This includes stringent control over raw materials and intermediates.
During formulation development, stability studies are crucial to identify degradation products that may arise from interactions between budesonide and excipients. sci-hub.st The knowledge gained from these studies, combined with the predictive power of in silico modeling, informs the development of a robust control strategy. This strategy encompasses not only the analytical methods for testing but also the manufacturing process parameters designed to minimize impurity formation.
This integrated approach ensures that the quality of the drug product is consistently maintained. It moves away from a model of simply "testing quality in" to one where quality is proactively designed and built into every stage of the product's life.
| Lifecycle Stage | Key Impurity Management Actions |
|---|---|
| Early Development | Utilize in silico models to predict potential impurities. Develop preliminary analytical methods for detection. |
| Process & Formulation Development | Conduct forced degradation studies to identify actual impurities like this compound. sci-hub.st Optimize manufacturing process to minimize impurity formation. |
| Commercial Manufacturing | Implement validated high-throughput analytical methods for routine quality control. uspnf.com Monitor stability of the final product. |
| Post-Approval | Continuously monitor the manufacturing process and product stability to ensure ongoing control of impurities. |
Q & A
Q. What are the key structural characteristics and physicochemical properties of Budesonide Impurity B?
this compound (CAS 1040085-98-0) is identified as 16α,17-[(1RS)-Ethylidenebis(oxy)]-11β,21-dihydroxypregna-1,4-diene-3,20-dione with the molecular formula C23H30O6 and a molecular weight of 402.49 g/mol . Its structural differentiation from the parent compound lies in the ethylidene bis-oxy group at positions 16α and 17α, which impacts chromatographic retention and stability. Physicochemical properties such as logP, pKa, and solubility should be determined experimentally using techniques like shake-flask methods or HPLC-based retention modeling to inform method development .
Q. What analytical techniques are recommended for initial identification and quantification of this compound in drug substances?
High-performance liquid chromatography (HPLC) with UV detection (e.g., 244 nm for dienone absorbance) is a primary method for quantification, while liquid chromatography-tandem mass spectrometry (LC-MS/MS) is critical for structural confirmation . For baseline separation from epimeric and isomeric impurities, micellar electrokinetic chromatography (MEKC) using sodium cholate and MAPS surfactants has demonstrated success, achieving resolutions >1.5 under optimized conditions (70 mM borate buffer, pH 8.8, 16 kV voltage) . Method selection should prioritize specificity, especially for diastereomers with near-identical mass spectra .
Q. How should researchers validate analytical methods for detecting this compound according to regulatory guidelines?
Validation must include specificity, accuracy (recovery 98–102%), linearity (R<sup>2</sup> ≥0.99 over 0.05–1.5% of the active pharmaceutical ingredient), precision (RSD <2%), and solution stability (≤5% degradation over 24 hours) . For limits of quantification (LOQ), ensure signal-to-noise ratios ≥10 at 0.05% impurity levels. Cross-validate against pharmacopeial methods (e.g., USP <621>) and incorporate forced degradation studies (acid/base hydrolysis, oxidation, photolysis) to confirm stability-indicating capability .
Advanced Research Questions
Q. How can multivariate optimization approaches enhance the separation of this compound from structurally similar impurities in complex mixtures?
Response surface methodology (RSM) is effective for optimizing MEKC or HPLC separations. For example, a two-step design evaluating voltage, buffer pH, surfactant concentration, and temperature can resolve co-eluting impurities. In one study, a central composite design reduced resolution conflicts between this compound and its 22R/22S epimers by 40% compared to one-factor-at-a-time approaches . Critical parameters include borate concentration (70 mM for optimal charge-based separation) and capillary temperature (20°C to minimize Joule heating) .
Q. What experimental strategies are effective in resolving contradictory impurity profile data between forced degradation studies and stability-indicating methods?
Discrepancies often arise from matrix effects or degradation pathway variability. To address this:
- Perform orthogonal analyses: Compare LC-UV data with LC-MS/MS fragmentation patterns (e.g., m/z 413 [M-H2O]<sup>+</sup> for Budesonide vs. m/z 431 for Impurity B) .
- Use photolytic stress testing under ICH Q1B conditions (1.2 million lux-hours) to identify photo-isomerization products .
- Apply quantum mechanical calculations (e.g., density functional theory) to predict degradation pathways and validate with high-resolution mass spectrometry (HRMS) .
Q. What advanced mass spectrometry techniques enable structural elucidation of isomeric impurities related to this compound?
- LC-HRMS/MS : Differentiate isobaric impurities via exact mass measurements (e.g., Δmass <3 ppm) and diagnostic fragments (e.g., m/z 377 for side-chain cleavage) .
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H-<sup>13</sup>C heteronuclear single quantum coherence (HSQC) to resolve stereochemical ambiguities at C-16 and C-17 positions .
- Ion Mobility Spectrometry (IMS) : Separate co-eluting isomers by collision cross-section (CCS) differences, achieving resolution >1.5 for epimers .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
